9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)- 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)- N-Oleoyl ethanolamine, also known as OEA or N-(hydroxyethyl)oleamide, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, N-oleoyl ethanolamine is considered to be a fatty amide lipid molecule. N-Oleoyl ethanolamine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Oleoyl ethanolamine has been detected in multiple biofluids, such as feces and blood. Within the cell, N-oleoyl ethanolamine is primarily located in the membrane (predicted from logP). N-Oleoyl ethanolamine can be biosynthesized from oleic acid.
Oleoyl ethanolamide is an N-(long-chain-acyl)ethanolamine that is the ethanolamide of oleic acid. The monounsaturated analogue of the endocannabinoid anandamide It has a role as a PPARalpha agonist and an EC 3.5.1.23 (ceramidase) inhibitor. It is a N-(long-chain-acyl)ethanolamine, an endocannabinoid and a N-acylethanolamine 18:1. It derives from an oleic acid.
Brand Name: Vulcanchem
CAS No.: 111-58-0
VCID: VC0047800
InChI: InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)NCCO
Molecular Formula: C20H39NO2
Molecular Weight: 325.5 g/mol

9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)-

CAS No.: 111-58-0

Reference Standards

VCID: VC0047800

Molecular Formula: C20H39NO2

Molecular Weight: 325.5 g/mol

9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)- - 111-58-0

CAS No. 111-58-0
Product Name 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)-
Molecular Formula C20H39NO2
Molecular Weight 325.5 g/mol
IUPAC Name (Z)-N-(2-hydroxyethyl)octadec-9-enamide
Standard InChI InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-
Standard InChIKey BOWVQLFMWHZBEF-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)NCCO
SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCO
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCO
Appearance Unit:100 mgPurity:98+%Physical solid
Physical Description Liquid; OtherSolid
Solid
Description N-Oleoyl ethanolamine, also known as OEA or N-(hydroxyethyl)oleamide, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, N-oleoyl ethanolamine is considered to be a fatty amide lipid molecule. N-Oleoyl ethanolamine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Oleoyl ethanolamine has been detected in multiple biofluids, such as feces and blood. Within the cell, N-oleoyl ethanolamine is primarily located in the membrane (predicted from logP). N-Oleoyl ethanolamine can be biosynthesized from oleic acid.
Oleoyl ethanolamide is an N-(long-chain-acyl)ethanolamine that is the ethanolamide of oleic acid. The monounsaturated analogue of the endocannabinoid anandamide It has a role as a PPARalpha agonist and an EC 3.5.1.23 (ceramidase) inhibitor. It is a N-(long-chain-acyl)ethanolamine, an endocannabinoid and a N-acylethanolamine 18:1. It derives from an oleic acid.
Synonyms (Z)​-N-​(2-Hhydroxyethyl)​-9-​octadecenamide; N-​(2-​Hydroxyethyl)​-oleamide; AM 3101; N-​(2-​Hydroxyethyl)​-​9-​Z-​octadecenamide; N-​(2-​Hydroxyethyl)​oleamide; N-​Oleoyl-​2-​aminoethanol; N-​Oleoylethanolamide; N-​Oleoylethanolamine; Oleamide MEA;
Reference 1. A. Spinedi et al. “N-Oleoylethanolamine inhibits glucosylation of natural ceramides in CHP-100 neuroepithelioma cells: possible implications forapoptosis” Biochem Biophys Res Commun, vol. 255 pp. 456-459, 19992. A. Bielawska et al. “(1S,2R)-D-erythro-2-(N-Myristoylamino)-1-phenyl-1-propanol as an Inhibitor of Ceramidase” Journal of Biological Chemistry, vol.271 pp. 12646-12654, 19963. R. Capasso and A. Izzo “Gastrointestinal Regulation of Food Intake: General Aspects and Focus onAnandamide and Oleoylethanolamide” Journal of Neuroendocrinology, vol. 20 pp. 39-46, 20084. D. Koethe et al. “Sleep deprivation increases oleoylethanolamide in human cerebrospinal fluid” J Neural Transm, vol. 116 pp. 301-305, 2009
PubChem Compound 5283454
Last Modified Nov 11 2021
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